4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE
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Overview
Description
4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, with its intricate structure, finds applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE typically involves the esterification reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvents: Organic solvents like toluene or dichloromethane to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form the corresponding carboxylic acid and alcohol.
Reduction: Reducing the ester to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Phenyl Benzoate: Similar structure but lacks the 4-methylphenyl and aminoacetamido groups.
4-Methoxyphenyl Benzoate: Similar geometric parameters but with a methoxy group instead of a methyl group.
Ethyl Benzoate: A simpler ester with an ethyl group instead of the complex substituents.
Uniqueness
4-[(E)-({2-[(4-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE is unique due to its complex structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O3 |
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Molecular Weight |
387.4g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H21N3O3/c1-17-7-11-20(12-8-17)24-16-22(27)26-25-15-18-9-13-21(14-10-18)29-23(28)19-5-3-2-4-6-19/h2-15,24H,16H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
NBXXYAZUCAXBAA-MFKUBSTISA-N |
SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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